molecular formula C20H28O4 B8271711 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate CAS No. 52691-49-3

11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate

Cat. No. B8271711
CAS RN: 52691-49-3
M. Wt: 332.4 g/mol
InChI Key: VVURZXYIXNNJCG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate” is a chemical compound with the molecular formula C20H28O4 . Its average mass is 332.434 Da and its monoisotopic mass is 332.198761 Da .


Molecular Structure Analysis

The molecular structure of this compound includes 20 carbon atoms © , 28 hydrogen atoms (H) , and 4 oxygen atoms (O) . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³ . It has a boiling point of 494.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.8 mmHg at 25°C. The enthalpy of vaporization is 87.7±6.0 kJ/mol. The flash point is 167.5±22.2 °C. The index of refraction is 1.520. The molar refractivity is 95.3±0.3 cm³ .

properties

IUPAC Name

[(9E)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVURZXYIXNNJCG-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCCCCCCC/C=C/C(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52691-49-3
Record name (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate
Reactant of Route 2
Reactant of Route 2
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate
Reactant of Route 3
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate
Reactant of Route 4
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate
Reactant of Route 5
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate
Reactant of Route 6
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate

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